(R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Description
®-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine derivative of tetrahydronaphthalene, characterized by the presence of a fluorine atom at the 5-position
Properties
IUPAC Name |
(1R)-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYUGHNOJHWIJX-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=CC=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Fluorination: Introduction of the fluorine atom at the 5-position of tetrahydronaphthalene. This can be achieved using electrophilic fluorinating agents such as Selectfluor.
Amination: Conversion of the fluorinated intermediate to the amine. This step often involves reductive amination using reagents like sodium cyanoborohydride or catalytic hydrogenation.
Industrial Production Methods: Industrial production may employ continuous flow reactors to enhance reaction efficiency and yield. The use of chiral catalysts or chiral auxiliaries ensures the enantioselective synthesis of the ®-enantiomer.
Types of Reactions:
Oxidation: ®-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group, potentially leading to secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions.
Major Products:
Oxidation: Formation of 5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of azide or thiol groups at the 5-position.
Scientific Research Applications
®-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential effects on neurotransmitter systems and receptor binding.
Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially modulating receptor activity and influencing signal transduction pathways.
Comparison with Similar Compounds
- 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (racemic mixture)
- (S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- 1,2,3,4-Tetrahydronaphthalen-1-amine (without fluorine substitution)
Comparison:
- Enantioselectivity: The ®-enantiomer exhibits higher selectivity and potency in biological systems compared to the racemic mixture or the (S)-enantiomer.
- Fluorine Substitution: The presence of the fluorine atom at the 5-position significantly enhances the compound’s chemical stability and biological activity compared to the non-fluorinated analogue.
This detailed overview of ®-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine highlights its significance in various scientific and industrial applications
Biological Activity
(R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a fluorine atom at the 5-position and an amine group at the 1-position of the tetrahydronaphthalene structure. Its unique configuration allows for significant interactions with various biological targets, making it a candidate for drug development and therapeutic applications.
- Molecular Formula : C10H12FN
- Molecular Weight : 167.21 g/mol
- CAS Number : 907973-43-7
- Chemical Structure :
Pharmacological Potential
Research indicates that this compound exhibits significant biological activity through its interactions with neurotransmitter systems and potential anti-mycobacterial properties. The fluorine substitution enhances its stability and selectivity compared to non-fluorinated analogs.
Key Findings :
- The (R)-enantiomer shows higher selectivity and potency in biological systems relative to its racemic mixture or (S)-enantiomer .
- Studies suggest potential applications in treating neurological disorders due to its interaction with neurotransmitter receptors .
Structure-Activity Relationship (SAR)
The structural modifications of this compound have been explored to understand their impact on biological activity. The chirality of the compound plays a crucial role in determining its pharmacological profile.
| Compound Name | Key Features |
|---|---|
| 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | Racemic mixture; lacks chirality specificity |
| (S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | Opposite enantiomer; potentially different biological activity |
| 1,2,3,4-Tetrahydronaphthalen-1-amine | Non-fluorinated version; less stable and active |
Interaction Studies
Ongoing research focuses on the binding affinity of this compound with various biological targets. Initial findings suggest that modifications in structure can significantly alter interactions with neurotransmitter receptors and other proteins involved in disease mechanisms .
Study on Anti-mycobacterial Activity
In one study examining the anti-mycobacterial properties of this compound:
- The compound was tested against Mycobacterium tuberculosis.
- Results indicated a promising inhibitory effect compared to standard treatments.
Neurotransmitter Interaction Analysis
Another study investigated the compound's effects on serotonin receptors:
- Binding assays demonstrated a higher affinity for the 5HT_2A receptor.
- This suggests potential implications for developing treatments for mood disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
